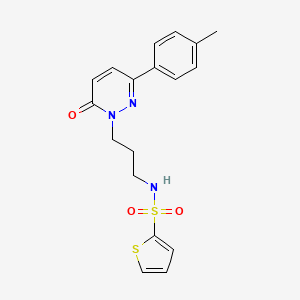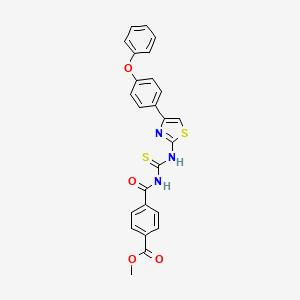![molecular formula C11H14N2O2 B2520298 5-{[(6-Méthylpyridin-2-yl)oxy]méthyl}pyrrolidin-2-one CAS No. 2175979-16-3](/img/structure/B2520298.png)
5-{[(6-Méthylpyridin-2-yl)oxy]méthyl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one" is a heterocyclic organic molecule that is part of a broader class of compounds with potential biological activity. The papers provided discuss various related compounds and their synthesis, molecular structure, and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves catalytic reactions and one-pot synthesis methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot mode by a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, employing a FeCl2/Et3N binary catalytic system. This method led to the formation of 1-(5-methoxycarbonyl-1H-pyrrol-3-yl)pyridinium salts, which could then undergo further reactions such as hydrazinolysis and catalytic reduction to yield methyl 4-piperidinopyrrole-2-carboxylates .
Molecular Structure Analysis
Computational studies have been conducted to understand the equilibrium geometry, vibrational spectra, and electronic structure of similar Mannich base compounds. For example, the compound 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione (SFAP) was analyzed using experimental FT-IR and FT-Raman spectra, compared with computed IR and Raman spectra. The most stable tautomeric forms were generated and compared with the experimental crystal structure. NMR spectral analysis helped in determining the structure-property relationship, while natural bond orbital (NBO) analysis provided insights into bonding and anti-bonding behavior .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their electronic structure. The frontier molecular orbital approach suggests the nature of intramolecular charge transfer and the participation of individual moieties and atoms in the compound. The molecular electrostatic potential (MEP) analysis helps identify probable electrophilic and nucleophilic reactive sites, which is crucial for understanding the chemical reactions these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The thermodynamic properties, such as enthalpy, entropy, and heat capacity, have been derived and related to the molecular structure in the form of quadratic equations. The magnitude of charge on different atoms within the molecule has been compared to find reactive sites, which is essential for predicting the physical and chemical behavior of the compound under different conditions .
Applications De Recherche Scientifique
- L'oxyde de tris(6-méthylpyridin-2-yl)phosphine est un ligand aux capacités de coordination riches en raison de sa structure unique. Les chercheurs explorent souvent sa chimie de coordination, en étudiant ses interactions avec les métaux de transition et d'autres ions métalliques. Comprendre son comportement de liaison peut conduire à la conception de nouveaux catalyseurs ou matériaux .
- La structure cristalline de ce composé fournit des informations précieuses sur son arrangement tridimensionnel. Les chercheurs analysent son empilement, ses interactions intermoléculaires et sa symétrie cristalline. De telles études contribuent à notre compréhension des propriétés à l'état solide et de l'ingénierie cristalline .
Chimie de coordination et conception de ligands
Cristallographie et études structurales
Mécanisme D'action
Target of Action
The primary target of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication .
Mode of Action
The compound interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction can inhibit the activity of CDK2, leading to changes in the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the arrest of cell cycle progression, preventing the cells from dividing and replicating .
Pharmacokinetics
Like many other small molecule drugs, it is expected to be absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The result of the action of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is the inhibition of cell division and replication . By inhibiting CDK2, the compound can prevent the progression of the cell cycle, leading to cell cycle arrest . This can have potential therapeutic applications in conditions characterized by uncontrolled cell division, such as cancer .
Action Environment
The action, efficacy, and stability of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the cells or tissues where the compound is active .
Orientations Futures
The development of selective nNOS inhibitors, such as “5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one”, is a promising area of research in the treatment of neurodegenerative diseases. Future research will likely focus on refining the structure of these inhibitors to improve their potency and selectivity .
Propriétés
IUPAC Name |
5-[(6-methylpyridin-2-yl)oxymethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-2-4-11(12-8)15-7-9-5-6-10(14)13-9/h2-4,9H,5-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDVGUDENJATOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)


![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2520221.png)
![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)

![3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2520224.png)


![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)
![Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate](/img/structure/B2520231.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2520233.png)
![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)